

# Early Clinical Investigations of Viozan (sibenadet HCl): A Technical Overview

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Sibenadet Hydrochloride*

Cat. No.: *B140180*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Viozan (sibenadet HCl, AR-C68397AA) is a novel investigational drug that was developed for the management of symptoms associated with Chronic Obstructive Pulmonary Disease (COPD). It possesses a unique dual mechanism of action, functioning as both a D2 dopamine receptor agonist and a beta2-adrenoceptor agonist.<sup>[1][2][3]</sup> This dual pharmacology was intended to provide both bronchodilation and modulation of sensory nerve activity, thereby addressing key symptoms of COPD such as breathlessness, cough, and sputum production.<sup>[1]</sup> <sup>[2]</sup> Animal models demonstrated that sibenadet could effectively inhibit sensory nerve activity, leading to reductions in reflex cough, mucus production, and tachypnea.<sup>[1]</sup> This promising preclinical data provided the rationale for a program of early clinical investigations in patients with COPD. However, despite initial encouraging results, the clinical development of sibenadet was ultimately discontinued due to a lack of sustained efficacy in later-phase trials.<sup>[2]</sup> This technical guide provides a comprehensive overview of the early clinical investigations of Viozan, summarizing the available quantitative data, detailing experimental protocols, and visualizing key pathways and workflows.

## Mechanism of Action

Sibenadet HCl exerts its effects through the simultaneous activation of two distinct receptor types:

- Beta2-Adrenergic Receptors: Agonism of beta2-adrenoceptors, predominantly located on airway smooth muscle cells, leads to smooth muscle relaxation and subsequent bronchodilation.
- Dopamine D2 Receptors: Activation of D2 dopamine receptors is associated with the modulation of sensory afferent nerve activity, which is thought to reduce cough and mucus production.[\[1\]](#)

The intended synergistic action of these two pathways is illustrated in the signaling pathway diagram below.

[Click to download full resolution via product page](#)**Figure 1:** Sibenadet HCl Signaling Pathway

# Clinical Development Program Workflow

The early clinical development of Viozan followed a logical progression from initial proof-of-concept and dose-ranging studies to larger, longer-term efficacy and safety trials.



[Click to download full resolution via product page](#)

**Figure 2:** Viozan Clinical Development Workflow

## Summary of Early Clinical Trials

Several key clinical trials were conducted to evaluate the efficacy and safety of Viozan in patients with COPD. While detailed quantitative results from these studies are not fully available in the public domain, the following tables summarize the key design aspects of these trials.

Table 1: Phase I/II Clinical Trial Designs

| Study Name                      | Phase | Number of Patients | Study Design                   | Treatment Arms                    | Duration | Primary Endpoint                                          |
|---------------------------------|-------|--------------------|--------------------------------|-----------------------------------|----------|-----------------------------------------------------------|
| Study 1<br>(Proof of Concept)   | I/II  | 701                | Randomized, Placebo-Controlled | Sibenadet (400, 600, 1000 µg tid) | 4 weeks  | Breathlessness, Cough and Sputum Scale (BCSS) Total Score |
| <hr/>                           |       |                    |                                |                                   |          |                                                           |
| Salbutamol (200 µg tid)         |       |                    |                                |                                   |          |                                                           |
| <hr/>                           |       |                    |                                |                                   |          |                                                           |
| Ipratropium Bromide (40 µg tid) |       |                    |                                |                                   |          |                                                           |
| <hr/>                           |       |                    |                                |                                   |          |                                                           |
| Placebo                         |       |                    |                                |                                   |          |                                                           |
| <hr/>                           |       |                    |                                |                                   |          |                                                           |
| Study 2<br>(Dose-Ranging)       | II    | 872                | Randomized, Placebo-Controlled | Sibenadet (45, 270, 495 µg tid)   | 6 weeks  | BCSS Total Score                                          |
| <hr/>                           |       |                    |                                |                                   |          |                                                           |
| Placebo                         |       |                    |                                |                                   |          |                                                           |

tid = three times daily

Table 2: Later Phase and Long-Term Safety Trial Designs

| Study Name               | Phase | Number of Patients | Study Design                                  | Treatment Arms         | Duration       | Primary Endpoint                |
|--------------------------|-------|--------------------|-----------------------------------------------|------------------------|----------------|---------------------------------|
| Pivotal Efficacy Studies | III   | >2000              | Multicentre, Double-Blind, Placebo-Controlled | Sibenadet (500 µg tid) | 12 or 26 weeks | Change in mean BCSS Total Score |
| Placebo                  |       |                    | FEV1 (% predicted)<br>1 hour<br>post-dose     |                        |                |                                 |
| 12-Month Safety Study    | III   | 435                | Randomized, Placebo-Controlled                | Sibenadet (500 µg tid) | 52 weeks       | Incidence of Adverse Events     |
| Placebo                  |       |                    |                                               |                        |                |                                 |

tid = three times daily; FEV1 = Forced Expiratory Volume in 1 second

## Experimental Protocols

The following provides a more detailed description of the general methodologies employed in the early clinical trials of Viozan.

## Study Population

Participants in these trials were typically adults with a diagnosis of stable, symptomatic, smoking-related COPD.

## Study Design

The studies were generally multicentre, randomized, double-blind, and placebo-controlled, which is the gold standard for clinical trial design.[\[3\]](#) A baseline period of 2 weeks typically preceded the treatment phase to collect baseline data, and this was often followed by a 2-week follow-up period after the cessation of treatment.[\[1\]](#)

## Interventions

Viozan was administered via a pressurized metered-dose inhaler (pMDI) three times daily.[\[1\]](#)[\[2\]](#) The placebo was also delivered via a pMDI to maintain blinding. In the proof-of-concept study, active comparators, salbutamol and ipratropium bromide, were also used.[\[1\]](#)

## Efficacy and Safety Assessments

- Primary Efficacy Endpoint: The primary measure of efficacy in these trials was the Breathlessness, Cough and Sputum Scale (BCSS). The BCSS is a novel patient-reported outcome tool designed to assess the key symptoms of COPD.[\[1\]](#)[\[2\]](#) Patients typically completed daily diary cards to record their BCSS scores.[\[2\]](#)
- Secondary Efficacy Endpoints: These included lung function tests, such as Forced Expiratory Volume in one second (FEV1) and Peak Expiratory Flow (PEF), as well as assessments of health-related quality of life.[\[1\]](#)[\[2\]](#)
- Safety Assessments: Safety was monitored through the recording of adverse events, changes in concomitant medications, and vital signs.[\[2\]](#)

## Summary of Clinical Findings

### Efficacy

The initial proof-of-concept (Study 1) and dose-ranging (Study 2) trials showed promising results. Patients treated with sibenadet demonstrated statistically significant improvements in their total BCSS scores compared to those receiving placebo or bronchodilator therapy alone. [\[1\]](#) A clear dose-response relationship was observed in Study 2.[\[1\]](#) These early studies also indicated improvements in lung function and health-related quality of life.[\[1\]](#)

However, the larger pivotal efficacy studies, conducted over longer durations (12 and 26 weeks), failed to show a sustained clinical benefit.[\[2\]](#) While there were initial improvements in BCSS scores with sibenadet, the difference between the treatment and placebo groups was not statistically significant by the end of the treatment period.[\[2\]](#) Similarly, although there was an initial bronchodilator effect, the duration of this effect diminished over time.[\[2\]](#)

### Safety and Tolerability

Across the clinical trial program, sibenadet was generally well-tolerated. The adverse event profile was comparable to that of existing bronchodilator therapies.<sup>[1]</sup> In the 12-month long-term safety study, the most notable differences in adverse events between the sibenadet and placebo groups were a higher incidence of tremor and an altered taste sensation in the sibenadet group.<sup>[3]</sup> There were no clinically significant abnormal laboratory values or differences in cardiac variables or vital signs between the treatment groups.<sup>[3]</sup>

## Conclusion

The early clinical investigation of Viozan (sibenadet HCl) provided a strong rationale for its development as a novel treatment for COPD, based on its dual mechanism of action targeting both bronchodilation and sensory nerve modulation. Initial studies demonstrated promising efficacy in improving key COPD symptoms. However, this early promise was not substantiated in larger, longer-term pivotal trials, which failed to show a sustained clinical benefit. The development of sibenadet was subsequently discontinued. The clinical trial program for Viozan highlights the challenges in developing new therapies for COPD and underscores the importance of demonstrating sustained efficacy in long-term studies. The use of the novel BCSS patient-reported outcome measure in these trials was a notable aspect of the program.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Early clinical investigation of Viozan (sibenadet HCl), a novel D2 dopamine receptor, beta2-adrenoceptor agonist for the treatment of chronic obstructive pulmonary disease symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The role of the novel D2/beta2-agonist, Viozan (sibenadet HCl), in the treatment of symptoms of chronic obstructive pulmonary disease: results of a large-scale clinical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Early Clinical Investigations of Viozan (sibenadet HCl): A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b140180#early-clinical-investigations-of-viozan-sibenadet-hcl>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)